

Spectroscopic and Synthetic Profile of 3,5-Diacetoxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Diacetoxybenzoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **3,5-Diacetoxybenzoic acid**, a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, presenting detailed experimental protocols, tabulated spectroscopic data, and a visual representation of the synthetic workflow.

Spectroscopic Data

The structural integrity of synthesized **3,5-Diacetoxybenzoic acid** is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The key quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
13.41	bs	1H	-COOH	Ar-H
7.73	d	2.1	2H	
7.29	t	2.2	1H	
7.21	t	2.1	1H	
2.32	s	6H	2 x -OCOCH ₃	2 x -OCOCH ₃
2.29	s	6H	2 x -OCOCH ₃	

Note: Minor variations in chemical shifts can occur depending on the solvent and instrument used. "bs" denotes a broad singlet, "s" a singlet, "d" a doublet, and "t" a triplet.

¹³C NMR (Carbon NMR): The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
170.4	-COOH
169.0	2 x -C=O (ester)
150.19	Ar-C (quaternary)
131.70	Ar-C (quaternary)
119.02	Ar-CH
118.94	Ar-CH
18.43	2 x -CH ₃

Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of key functional groups through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Description
2936, 2597	O-H stretch (carboxylic acid)
1774	C=O stretch (ester)
1696	C=O stretch (carboxylic acid)
1603	C=C stretch (aromatic)
1438	C-H bend (methyl)
1370	C-H bend (methyl)
1309, 1190, 1127	C-O stretch (ester and acid)
1025	C-O stretch
913, 892, 838, 774, 754	C-H bend (aromatic)

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the molecular formula of the compound.

Technique	Ion	Calculated m/z	Found m/z
ESI-HRMS	[M-H] ⁻	237.0399	237.0397
ESI	[M+Na] ⁺	261	

Experimental Protocols

The following protocols detail the synthesis of **3,5-Diacetoxybenzoic acid** from 3,5-dihydroxybenzoic acid.

Synthesis of 3,5-Diacetoxybenzoic Acid (Method 1)[1]

To a solution of 3,5-dihydroxybenzoic acid (7.70 g, 0.050 mol) in pyridine (50 mL), acetic anhydride (18.9 mL, 0.20 mol) was added dropwise at 0 °C.[1] After the addition was complete, the reaction mixture was stirred for 2 hours at room temperature.[1] The mixture was then slowly poured into water (150 mL). Concentrated HCl was added to adjust the pH to 2, and the

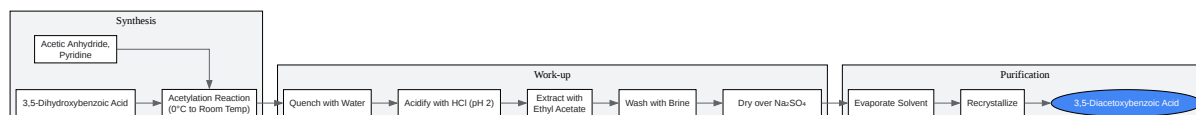
product was extracted with ethyl acetate (3 x 150 mL).[1] The combined organic phases were washed with brine (150 mL) and dried over anhydrous sodium sulfate.[1]

Synthesis of 3,5-Diacetoxybenzoic Acid (Method 2)[2]

In an ice-water bath under a nitrogen atmosphere, acetic anhydride (12.25 mL, 130 mmol) and pyridine (8.08 mL, 100 mmol) were added to a stirred solution of 3,5-dihydroxybenzoic acid (7.71 g, 50 mmol) in ethyl acetate (110 mL). The mixture was stirred at 0 °C for 40 minutes and then at ambient temperature for 4 hours.[2] Following this, 98% formic acid (2.36 mL) was added.[2]

Visualizing the Synthetic Workflow

The general experimental workflow for the synthesis and purification of **3,5-Diacetoxybenzoic acid** is depicted in the following diagram.



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Caption: Synthetic workflow for **3,5-Diacetoxybenzoic acid**.

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